![molecular formula C18H18N2OS B2723422 N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide CAS No. 923069-83-4](/img/structure/B2723422.png)

N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

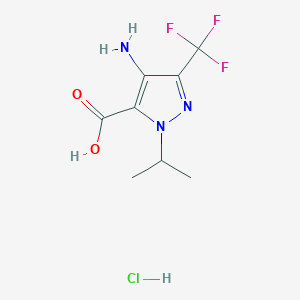

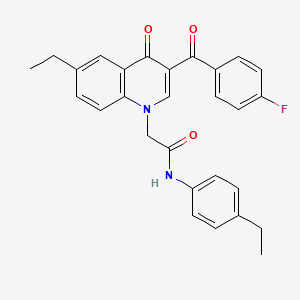

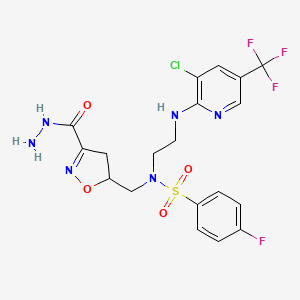

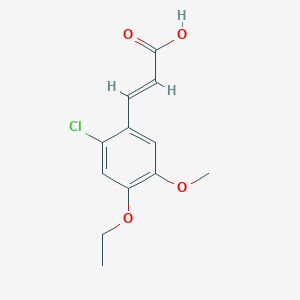

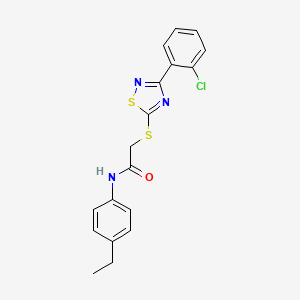

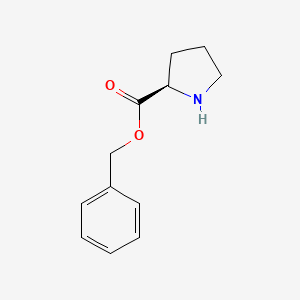

“N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a tert-butyl group, which is a branched alkyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a benzothiazole derivative with a tert-butyl benzamide derivative. The exact method would depend on the specific substituents on these starting materials .Molecular Structure Analysis

The benzothiazole ring system in this compound is aromatic and would contribute to the compound’s stability. The tert-butyl group is a bulky group that could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiazole and amide groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Sensing Mechanisms and Photophysical Properties

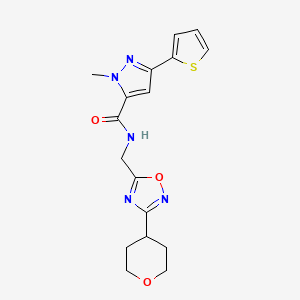

- Excited State Intramolecular Proton Transfer (ESIPT) Sensing : A study detailed the mechanism behind the aqueous fluoride chemosensor involving a derivative of N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide. This research revealed that the ESIPT of the desilylation reaction product is crucial for the fluorescent sensing mechanism, showcasing low barrier processes and exothermic nature of ESIPT, supported by DFT/TDDFT methods (Chen, Zhou, Zhao, & Chu, 2014).

Synthetic Applications

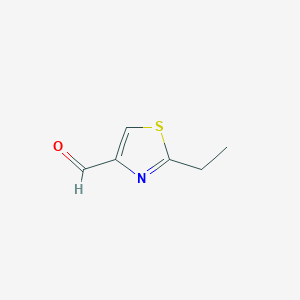

- Electrochemical C–H Thiolation : Another study introduced a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation from N-(hetero)arylthioamides. This process highlights the versatility of thiazole derivatives in synthesizing complex organic materials, offering a sustainable and efficient pathway (Qian, Li, Song, & Xu, 2017).

Antimicrobial and Antifungal Agents

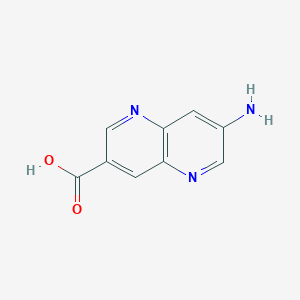

- Synthesis of Antimicrobial Agents : Research into the synthesis of 2-phenylamino-thiazole derivatives, including those related to this compound, demonstrated significant antimicrobial activity. These compounds were more potent than reference drugs against both Gram-positive and Gram-negative bacterial strains, as well as Candida strains, showcasing their potential in pharmaceutical applications (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Corrosion Inhibition

- Corrosion Inhibitors : Benzothiazole derivatives have been studied for their corrosion inhibiting effect on steel in acidic solutions. These inhibitors show potential for industrial applications, particularly in protecting metal surfaces from corrosive environments (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may target bacterial cells.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may affect bacterial metabolic pathways.

Pharmacokinetics

A favorable pharmacokinetic profile was reported for similar compounds .

Result of Action

Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may have bactericidal activity.

Action Environment

Similar compounds have been synthesized under relatively milder reaction conditions , suggesting that the compound may be stable under a variety of environmental conditions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-18(2,3)13-6-4-12(5-7-13)17(21)20-14-8-9-15-16(10-14)22-11-19-15/h4-11H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOVRIIZVIBXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-9-(3-isopropoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723347.png)

![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2723362.png)